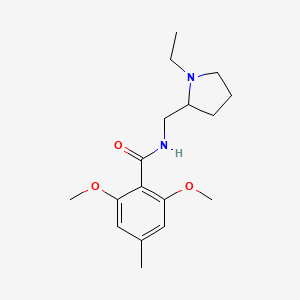
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is a compound that belongs to the class of substituted benzamides. This compound is known for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active molecules. The presence of the pyrrolidine ring and the benzamide moiety makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide typically involves the reaction of 2,6-dimethoxy-4-methylbenzoic acid with (1-ethylpyrrolidin-2-yl)methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain. This mechanism is similar to that of other benzamide derivatives used in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Amisulpride: A benzamide derivative with similar structural features, used as an antipsychotic agent.
Sulpiride: Another benzamide derivative with applications in the treatment of schizophrenia.
Eticlopride: A dopamine receptor antagonist with a similar mechanism of action.
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of the ethylpyrrolidine moiety. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
89653-68-9 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxy-4-methylbenzamide |
InChI |
InChI=1S/C17H26N2O3/c1-5-19-8-6-7-13(19)11-18-17(20)16-14(21-3)9-12(2)10-15(16)22-4/h9-10,13H,5-8,11H2,1-4H3,(H,18,20) |
InChI Key |
BSPYZRSVLZNOAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=C(C=C2OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
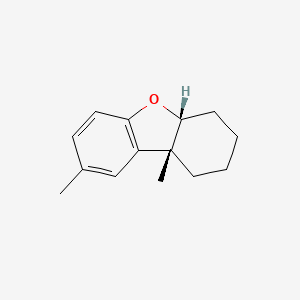
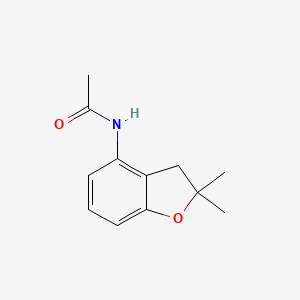
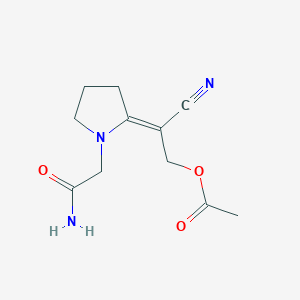
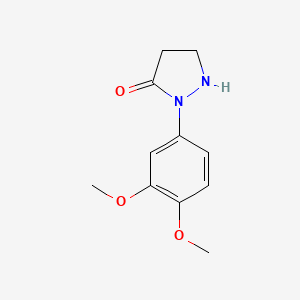

![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
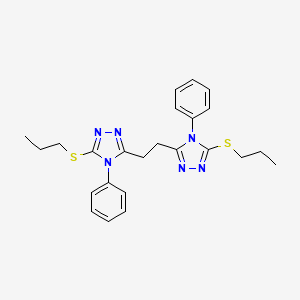
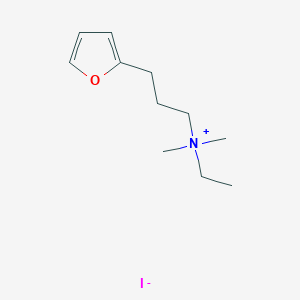
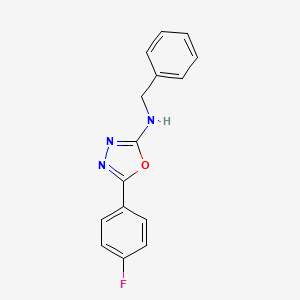
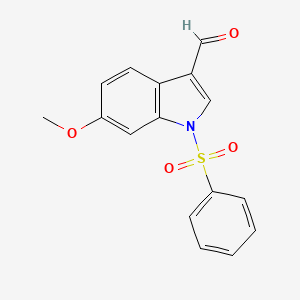
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
